molecular formula C11H10N2O3 B8790212 6-Ethoxy-8-nitroquinoline

6-Ethoxy-8-nitroquinoline

Cat. No. B8790212
M. Wt: 218.21 g/mol
InChI Key: TUAPNUZIZSDNDW-UHFFFAOYSA-N
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Patent
US09102688B2

Procedure details

In a similar fashion using route 10 general procedure 20, 4-ethoxy-2-nitroaniline (1.0 g, 5.49 mmol), glycerol (1.6 g, 17.0 mmol) and 3-nitrobenzenesulfonic acid sodium salt (1.6 g, 7.14 mmol) gave the title compound (900 mg, 75%) which was used in the next step without purification.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.6 g
Type
reactant
Reaction Step Two
Name
3-nitrobenzenesulfonic acid sodium salt
Quantity
1.6 g
Type
reactant
Reaction Step Three
Yield
75%

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]1[CH:10]=[CH:9][C:7]([NH2:8])=[C:6]([N+:11]([O-:13])=[O:12])[CH:5]=1)[CH3:2].O[CH2:15][CH:16]([CH2:18]O)O.[Na+].[N+](C1C=C(S([O-])(=O)=O)C=CC=1)([O-])=O>>[CH2:1]([O:3][C:4]1[CH:10]=[C:9]2[C:7](=[C:6]([N+:11]([O-:13])=[O:12])[CH:5]=1)[N:8]=[CH:18][CH:16]=[CH:15]2)[CH3:2] |f:2.3|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
C(C)OC1=CC(=C(N)C=C1)[N+](=O)[O-]
Step Two
Name
Quantity
1.6 g
Type
reactant
Smiles
OCC(O)CO
Step Three
Name
3-nitrobenzenesulfonic acid sodium salt
Quantity
1.6 g
Type
reactant
Smiles
[Na+].[N+](=O)([O-])C=1C=C(C=CC1)S(=O)(=O)[O-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)OC=1C=C2C=CC=NC2=C(C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 900 mg
YIELD: PERCENTYIELD 75%
YIELD: CALCULATEDPERCENTYIELD 75.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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